2-(2-Methylpropoxy)-4-nitrobenzonitrile
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Overview
Description
2-(2-Methylpropoxy)-4-nitrobenzonitrile is an organic compound characterized by the presence of a nitro group and a nitrile group attached to a benzene ring, with a 2-methylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)-4-nitrobenzonitrile typically involves the nitration of 2-(2-Methylpropoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropoxy)-4-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form corresponding amides or esters.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Amines, alcohols, and appropriate solvents such as ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-(2-Methylpropoxy)-4-aminobenzonitrile.
Substitution: 2-(2-Methylpropoxy)-4-amidobenzonitrile or 2-(2-Methylpropoxy)-4-esterbenzonitrile.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
2-(2-Methylpropoxy)-4-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)-4-nitrobenzonitrile depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
2-(2-Methylpropoxy)-4-aminobenzonitrile: A reduction product with potential biological activity.
2-(2-Methylpropoxy)-4-chlorobenzonitrile:
2-(2-Methylpropoxy)-4-methoxybenzonitrile: An ether derivative with unique chemical properties.
Uniqueness: 2-(2-Methylpropoxy)-4-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Properties
IUPAC Name |
2-(2-methylpropoxy)-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(2)7-16-11-5-10(13(14)15)4-3-9(11)6-12/h3-5,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFDNTQLUJUDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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